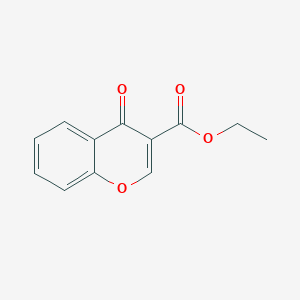

Ethyl 4-oxo-4H-chromene-3-carboxylate

Overview

Description

Ethyl 4-oxo-4H-chromene-3-carboxylate is a chemical compound with the linear formula C12H10O4 . It is a derivative of 4-oxo-2-aryl-4H-chromene-3-carboxylate (flavone-3-carboxylate) and is formed from 4-hydroxycoumarins and β-nitroalkenes in an alcoholic medium .

Synthesis Analysis

The synthesis of this compound involves an unusual alcohol-mediated reaction. The transformation occurs via the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C1C(C=CC=C2)=C2OC=C1C(OCC)=O .Chemical Reactions Analysis

The chemical reaction of this compound involves the in situ formation of a Michael adduct, followed by the alkoxide ion-mediated rearrangement of the intermediate .Scientific Research Applications

Synthesis and Chemical Properties

- Atom Economical Synthesis : Ethyl 4-oxo-4H-chromene-3-carboxylate derivatives have been synthesized via an efficient, one-pot, atom-economical process. This process involves a tandem Michael addition–cyclization reaction, optimizing yields under solvent-free conditions (Boominathan et al., 2011).

- Structural and Conformational Studies : Investigations into the structures and conformations of chromane derivatives, including this compound, have been conducted using various spectroscopic methods and X-ray analysis. These studies provide insights into the molecular arrangements and stability of these compounds (Ciolkowski et al., 2009).

Biological and Pharmacological Applications

- Antibacterial Activity : Some complexes of this compound exhibit significant antibacterial activities. Notably, the Lanthanum complex of this compound shows effectiveness against various human pathogenic bacteria, highlighting its potential in treating wound infections (Hassan, 2014).

- Anticorrosive Properties : Derivatives of this compound have shown potential as anticorrosive agents. Specifically, alkylammonium polyfluoro derivatives of this compound effectively inhibit hydrochloric acid corrosion of mild steel at low concentrations (Shcherbakov et al., 2014).

Miscellaneous Applications

- Synthesis of Novel Compounds : this compound serves as a key intermediate in the synthesis of various novel compounds, including those with potential pharmacological activities. This highlights its versatility in synthetic chemistry applications (Ramaganesh et al., 2010).

- Photoluminescence and Crystal Structure Studies : The compound and its derivatives have been explored for their photoluminescent properties, which could have implications in material science and optical applications. Studies include the investigation of UV-vis spectra and photoluminescence properties (Song & Gao, 2014).

properties

IUPAC Name |

ethyl 4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIKEPHTXCZYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)

![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)